Physicochemical Profiling & Characterization: Cyclopropyl-(4-isobutoxybenzyl)-amine
Physicochemical Profiling & Characterization: Cyclopropyl-(4-isobutoxybenzyl)-amine
Technical Monograph | Version 1.0
Executive Technical Summary
Target Analyte: Cyclopropyl-(4-isobutoxybenzyl)-amine CAS Registry Number: 1095127-65-3 Molecular Formula: C₁₄H₂₁NO Molecular Weight: 219.32 g/mol [1]
This guide serves as a technical dossier for the physicochemical characterization of Cyclopropyl-(4-isobutoxybenzyl)-amine. This secondary amine features a lipophilic isobutoxy tail and a strained cyclopropyl headgroup, a structural motif often explored in medicinal chemistry to modulate metabolic stability and receptor affinity (e.g., Histamine H3 antagonists, Sigma receptors).
The following sections detail the theoretical property landscape, required experimental validation workflows, and synthesis logic, designed for application scientists in pre-clinical development.
Structural Analysis & Theoretical Properties
Before initiating wet-lab characterization, we must establish the in silico baseline. The molecule consists of three distinct pharmacophoric regions:
-
The Basic Center: A secondary amine (
) flanked by a methylene bridge and a cyclopropyl ring. -
The Lipophilic Tail: An isobutoxy ether (
). -
The Linker: A para-substituted benzene ring.
Calculated Physicochemical Parameters
Data derived from consensus medicinal chemistry algorithms (ACD/Labs, ChemAxon logic).
| Parameter | Predicted Value | Significance in Drug Design |
| cLogP | 3.2 – 3.6 | Indicates moderate-to-high lipophilicity; suggests good BBB permeability but potential solubility issues in neutral media. |
| pKa (Base) | 8.2 – 8.8 | The cyclopropyl group exerts a stronger electron-withdrawing inductive effect ( |
| LogD (pH 7.4) | ~1.8 – 2.2 | At physiological pH, a significant fraction exists as the cationic species, aiding solubility, though the lipophilic tail drives membrane partitioning. |
| TPSA | ~21.3 Ų | Low polar surface area suggests excellent passive permeability. |
| Rotatable Bonds | 5 | High flexibility in the ether tail; the cyclopropyl-N bond has restricted rotation. |
Synthetic Route & Impurity Profiling
To ensure data integrity during physicochemical testing, the source material must be synthesized with high specificity. The industry-standard approach for this motif is Reductive Amination , preferred for its avoidance of over-alkylation common in direct alkylation.
Recommended Synthesis Protocol: Reductive Amination
Reaction: Condensation of 4-isobutoxybenzaldehyde with cyclopropylamine, followed by reduction.
-
Imine Formation:
-
Reagents: 4-isobutoxybenzaldehyde (1.0 eq), Cyclopropylamine (1.1 eq).
-
Solvent: Dichloroethane (DCE) or Methanol (MeOH).
-
Conditions: Dehydrating agent (e.g.,
or molecular sieves) accelerates imine formation. Stir at RT for 2-4 hours.[2]
-
-
Reduction:
-
Reagent: Sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Rationale: STAB is milder than
and selectively reduces the imine in the presence of the aldehyde, minimizing alcohol byproducts.
-
-
Workup:
-
Quench with saturated
. Extract with DCM. -
Purification: Flash column chromatography (Hexane/EtOAc).
-
Synthesis Workflow Visualization
The following diagram outlines the critical path and decision nodes for synthesis and purification.
Figure 1: Step-wise reductive amination workflow for the synthesis of Cyclopropyl-(4-isobutoxybenzyl)-amine, highlighting critical reagent choices.
Experimental Characterization Protocols
Ionization Constant (pKa) Determination
Because the cyclopropyl group affects the basicity of the nitrogen differently than acyclic alkyls, experimental pKa is critical for predicting lysosomal trapping and solubility.
Method: Potentiometric Titration (Gold Standard)
-
Instrument: Sirius T3 or equivalent autotitrator.
-
Protocol:
-
Dissolve 1-2 mg of compound in 0.15 M KCl (ionic strength adjustor).
-
If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Titrate from pH 2.0 to pH 12.0 using standardized KOH and HCl.
-
Success Criteria: A sharp inflection point indicating a single ionizable group.
-
Lipophilicity (LogP/LogD)
Method: Shake-Flask (Miniaturized) or HPLC-based estimation.
-
Why HPLC? The isobutoxy tail makes this molecule "sticky." Traditional shake-flask methods may suffer from emulsion formation or adsorption to plasticware.
-
Protocol (Chromatographic Hydrophobicity Index - CHI):
-
Column: C18 fast-gradient column.
-
Mobile Phase: Ammonium Acetate pH 7.4 / Acetonitrile.
-
Calibrate using a standard set of drugs with known LogD values (e.g., Propranolol, Caffeine).
-
Measure retention time (
) and convert to LogD using the calibration curve.
-
Solubility Profiling (Thermodynamic)
Solubility must be measured at both the gastric pH (1.2) and intestinal pH (6.8).
| Medium | Expected Outcome | Protocol Note |
| 0.1 N HCl (pH 1.2) | High (>10 mg/mL) | Forms a soluble hydrochloride salt. |
| PBS (pH 7.4) | Low (<0.1 mg/mL) | Predominantly neutral species; likely requires formulation aids (cyclodextrins) for biological assays. |
Stability & Handling
Chemical Stability
-
Oxidation: Secondary amines are susceptible to N-oxidation. The benzyl position is also prone to autoxidation upon prolonged exposure to air/light.
-
Storage: Store as the Hydrochloride (HCl) salt to passivate the nitrogen lone pair. Keep at -20°C under Argon.
-
-
Hydrolysis: The ether linkage is generally stable, but the cyclopropyl ring can open under harsh acidic conditions (though typically stable in standard physiological buffers).
Metabolic Stability (In Vitro prediction)
The structure suggests two primary metabolic "soft spots" that researchers must monitor during DMPK studies:
-
O-Dealkylation: CYP450-mediated cleavage of the isobutoxy tail (likely CYP2D6 or CYP3A4).
-
N-Dealkylation: Cleavage of the cyclopropyl group or the benzyl group.
Metabolic Pathway Visualization
Figure 2: Predicted metabolic liabilities. The isobutoxy tail is the primary site for Phase I oxidation.
References
- Synthesis of Cyclopropylamines:Smith, M. B. "Organic Synthesis." 4th Ed. Academic Press, 2016.
-
Physicochemical Profiling Guidelines: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.
- Cyclopropylamine Properties:Wiberg, K. B. "Structures, energies, and spectra of cyclopropanes." Chemical Reviews, 1989. (Fundamental physical chemistry of the cyclopropyl group).
-
CAS Registry Data: "Cyclopropyl-(4-isobutoxy-benzyl)-amine."[1] CAS Common Chemistry.
-
pKa Determination Protocols: Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 2013.
